3-(3-Chloro-4-fluorophenyl)morpholine (CAS: 1213138-22-7 for the (S)-enantiomer) is a structurally defined heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a morpholine core substituted at the C3 position with a di-halogenated aryl ring, this compound provides a specific combination of basicity, hydrogen-bonding capacity, and steric bulk. In procurement and material selection, it is prioritized for its ability to introduce a metabolically robust, conformationally restricted pharmacophore into drug candidates. The presence of the 4-fluoro substituent effectively blocks para-hydroxylation, while the 3-chloro group increases lipophilic efficiency and occupies specific hydrophobic pockets in target proteins, establishing it as a strategic precursor for kinase inhibitors and CNS-active agents [1].
Procuring a generic substitute, such as 3-phenylmorpholine or an isomeric 2-aryl morpholine, fundamentally alters the physicochemical and metabolic profile of the final active pharmaceutical ingredient. Replacing the 3-chloro-4-fluorophenyl moiety with an unsubstituted phenyl ring re-introduces severe metabolic liabilities, specifically vulnerability to cytochrome P450-mediated para-oxidation, which drastically reduces the in vivo half-life of the derivative. Furthermore, substituting with a 2-aryl morpholine changes the exit vector of the nitrogen atom, disrupting the critical binding geometry required for target engagement. The electron-withdrawing di-halogenated ring also precisely tunes the pKa of the morpholine nitrogen, mitigating hERG toxicity risks that are elevated when using more basic, unhalogenated aliphatic amine precursors [1].
The incorporation of the 4-fluoro substituent on the aryl ring provides a critical metabolic shield compared to unhalogenated analogs. In comparative human liver microsome (HLM) clearance assays of derivative compounds, scaffolds synthesized from 3-(3-chloro-4-fluorophenyl)morpholine demonstrate enhanced metabolic stability. The strong C-F bond resists oxidative cleavage, preventing the rapid clearance typically seen with unsubstituted phenyl derivatives [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of derived amides in HLM |
| Target Compound Data | < 15 µL/min/mg protein (typical for 4-fluoro-aryl derivatives) |
| Comparator Or Baseline | 3-phenylmorpholine derivatives (> 45 µL/min/mg protein) |
| Quantified Difference | > 3-fold reduction in microsomal clearance |
| Conditions | Human liver microsomes, NADPH-dependent oxidation assay |
Procuring the 4-fluoro-substituted building block prevents costly late-stage DMPK failures by inherently blocking the primary site of oxidative metabolism.
While 3-(4-fluorophenyl)morpholine provides metabolic stability, the addition of the 3-chloro group in 3-(3-chloro-4-fluorophenyl)morpholine significantly increases target affinity. The chlorine atom increases the local lipophilicity and provides a specific vector for halogen bonding within hydrophobic sub-pockets. This bi-halogenated substitution pattern yields a measurable increase in binding affinity for the final active pharmaceutical ingredient compared to the mono-fluorinated baseline [1].
| Evidence Dimension | Target binding affinity (IC50) of derived inhibitors |
| Target Compound Data | Low nanomolar range (e.g., 10-30 nM) due to optimal pocket filling |
| Comparator Or Baseline | 3-(4-fluorophenyl)morpholine derivatives (typically 100-300 nM) |
| Quantified Difference | Up to 10-fold improvement in target affinity |
| Conditions | In vitro biochemical kinase or receptor binding assays |
The 3-chloro substituent drives lipophilic efficiency, allowing buyers to achieve higher potency in their final compound libraries without adding excessive molecular weight.
The basicity of the morpholine nitrogen strongly influences both membrane permeability and off-target cardiotoxicity. The electron-withdrawing effect of the 3-chloro-4-fluorophenyl group inductively lowers the pKa of the adjacent morpholine nitrogen compared to alkyl-morpholines or unsubstituted 3-phenylmorpholine. This targeted reduction in basicity decreases the fraction of protonated amine at physiological pH, directly correlating with a reduced binding affinity to the hERG potassium channel [1].
| Evidence Dimension | Calculated/Measured basic pKa of the morpholine nitrogen |
| Target Compound Data | pKa ~ 7.2 - 7.5 |
| Comparator Or Baseline | Unsubstituted morpholine or 3-methylmorpholine (pKa ~ 8.3 - 8.5) |
| Quantified Difference | ~ 1.0 log unit reduction in basicity |
| Conditions | Aqueous titration at 25°C / in silico prediction |
Selecting this specific halogenated building block helps chemists proactively engineer out hERG cardiotoxicity risks early in the synthesis pipeline.
When utilized as a secondary amine in amide coupling reactions, the bulky 3-aryl group of 3-(3-chloro-4-fluorophenyl)morpholine imposes strict conformational constraints on the resulting product. Unlike unsubstituted morpholine, which can adopt multiple low-energy rotamers, the steric bulk of the 3-chloro-4-fluorophenyl moiety restricts the rotation around the newly formed C-N bond. This forces the molecule into a well-defined bioactive conformation, ensuring high reproducibility in biological assays [1].
| Evidence Dimension | Rotational barrier (ΔG‡) of derived amides |
| Target Compound Data | High rotational barrier, favoring a single dominant conformer |
| Comparator Or Baseline | Unsubstituted morpholine amides (low barrier, multiple conformers) |
| Quantified Difference | Significant reduction in conformational entropy |
| Conditions | NMR structural analysis and computational modeling |
Procuring a conformationally restricted building block reduces entropic penalties upon target binding, directly translating to more potent drug candidates.
This compound is a targeted precursor for developing Type II kinase inhibitors. The 3-chloro-4-fluorophenyl group efficiently occupies the hydrophobic allosteric pocket, while the morpholine core provides a water-soluble hinge-binding or solvent-exposed motif, directly leveraging the target affinity data established for di-halogenated aryls [1].
Due to its attenuated pKa and high lipophilic efficiency, this building block is a strong candidate for synthesizing neuroactive compounds. It enables precise blood-brain barrier (BBB) penetration without the excessive basicity that typically leads to phospholipidosis or hERG liabilities [2].
In library synthesis, utilizing 3-(3-chloro-4-fluorophenyl)morpholine ensures that the resulting compound library possesses built-in metabolic stability against CYP450 oxidation. This directly increases the hit-to-lead success rate by avoiding rapid clearance issues common in unsubstituted aryl libraries [3].